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Compound of Interest

Compound Name:
5,7-Dimethylquinoline-2,3-

dicarboxylic acid

CAS No.: 948293-89-8

Cat. No.: B12632947

Get Quote

Executive Summary & Compound Profile
5,7-Dimethylquinoline-2,3-dicarboxylic acid is a substituted quinoline derivative

characterized by two carboxylic acid moieties at the 2- and 3-positions and methyl groups at

the 5- and 7-positions.[1] This specific substitution pattern renders the molecule electronically

unique, influencing its coordination chemistry and fluorescence properties compared to the

unsubstituted parent compound.

IUPAC Name: 5,7-Dimethylquinoline-2,3-dicarboxylic acid[2][3][4]

Molecular Formula: C₁₃H₁₁NO₄

Molecular Weight: 245.23 g/mol [5]

Key Applications: Ligand for lanthanide/transition metal coordination (MOFs), intermediate in

the synthesis of herbicidal imidazolinones, and scaffold for anti-tubercular agents.
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Synthesis & Experimental Workflow
The most robust route to this compound involves the Friedländer-type cyclization or a Michael

addition-cyclization sequence utilizing 3,5-dimethylaniline and dimethyl acetylenedicarboxylate

(DMAD). This method favors the formation of the 5,7-dimethyl isomer due to steric directing

effects during the ring-closure step.

Core Synthesis Protocol
Enamine Formation: Reaction of 3,5-dimethylaniline with DMAD in methanol to form the

Michael adduct (dimethyl (3,5-dimethylanilino)fumarate).

Cyclization: Thermal cyclization (often in diphenyl ether or polyphosphoric acid) to close the

pyridine ring, yielding the dimethyl ester.

Hydrolysis: Saponification of the diester using NaOH/EtOH followed by acidification to isolate

the dicarboxylic acid.

Workflow Visualization
The following diagram illustrates the critical pathway and decision nodes for synthesis and

validation.
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Caption: Step-wise synthesis pathway from aniline precursor to final dicarboxylic acid.

Spectroscopic Characterization
Precise structural validation relies on identifying the specific substitution pattern. The 5,7-

dimethyl substitution leaves protons at positions 4, 6, and 8.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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The 1H NMR spectrum is the primary tool for confirming the 5,7-substitution. The key

diagnostic feature is the singlet at position 4 (deshielded by the ring current and adjacent

carboxyl group) and the meta-coupling between H6 and H8.

Solvent: DMSO-d₆ (due to low solubility of the diacid in CDCl₃).

Proton (H)
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
Logic

COOH 13.5 - 14.0 Broad Singlet 2H

Carboxylic acid

protons

(exchangeable).

H-4 8.65 - 8.80 Singlet 1H

Most deshielded

aromatic proton;

no adjacent

protons.

H-8 7.75 - 7.85 Broad Singlet 1H

Meta-coupled to

H-6; adjacent to

Quinoline N.

H-6 7.45 - 7.55 Broad Singlet 1H

Meta-coupled to

H-8; shielded by

adjacent

methyls.

5-CH₃ 2.65 - 2.75 Singlet 3H

Deshielded by

peri-interaction

with H-4.

7-CH₃ 2.45 - 2.50 Singlet 3H
Typical aromatic

methyl shift.

13C NMR Data (Representative Peaks in DMSO-d₆):

Carbonyls: ~167.5 ppm (C-2 COOH), ~166.0 ppm (C-3 COOH).

Aromatic C-H: ~135.0 (C-4), ~132.5 (C-8), ~128.0 (C-6).
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Quaternary Carbons: ~148.0 (C-2), ~145.0 (C-8a), ~138.0 (C-7), ~136.0 (C-5), ~125.0 (C-3),

~122.0 (C-4a).

Methyls: ~21.5 ppm (7-CH₃), ~18.5 ppm (5-CH₃).

B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the carboxylic acid functionality and the aromatic

core.

Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch 2500 - 3300 Broad

Characteristic

carboxylic acid dimer

H-bonding.

C=O Stretch 1690 - 1720 Strong

Carbonyl stretching of

the carboxylic acid

groups.

C=N Stretch 1590 - 1610 Medium
Quinoline ring skeletal

vibration.

C=C Aromatic 1480 - 1580 Medium
Aromatic ring

breathing modes.

C-O Stretch 1200 - 1300 Strong
C-O single bond

stretch of the acid.

C. Mass Spectrometry (MS)
Method: ESI-MS (Electrospray Ionization) in Negative Mode (ESI-) is preferred for

dicarboxylic acids.

Molecular Ion: [M-H]⁻ at m/z 244.2.

Fragmentation: Sequential loss of CO₂ (44 Da) is common, observing peaks at m/z 200 ([M-

H-CO₂]⁻) and m/z 156 ([M-H-2CO₂]⁻).
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Quality Control & Validation Protocol
To ensure the synthesized material meets the standards for pharmaceutical or materials

research, follow this self-validating QC protocol.

TLC Analysis:

Stationary Phase: Silica Gel 60 F254.

Mobile Phase: Methanol:Dichloromethane (1:9) with 1% Acetic Acid.

Visualization: UV light (254 nm). The diacid will streak slightly; the ester intermediate will

appear as a distinct spot at higher R_f.

Melting Point:

Expected range: >230°C (with decomposition). Dicarboxylic acids often decarboxylate

upon melting.

Isomer Differentiation (Critical):

Use NOESY 1D/2D NMR to distinguish the 5,7-dimethyl isomer from the 6,8-dimethyl

isomer (which could form if 2,4-dimethylaniline were used).

Validation: In the 5,7-isomer, irradiation of the 5-CH₃ signal will show a NOE enhancement

of the H-4 singlet and H-6 singlet. In a 6,8-isomer, the methyls would not show

enhancement of the H-4 proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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